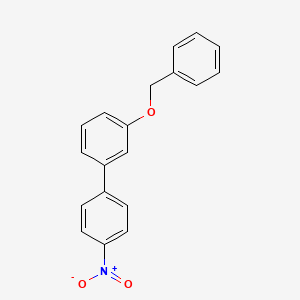

1-(Benzyloxy)-3-(4-nitrophenyl)benzene

Description

Properties

IUPAC Name |

1-(4-nitrophenyl)-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-20(22)18-11-9-16(10-12-18)17-7-4-8-19(13-17)23-14-15-5-2-1-3-6-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWNAPOOAQPPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742944 | |

| Record name | 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-68-8 | |

| Record name | 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-3-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Unveiling a Versatile Synthetic Intermediate

1-(Benzyloxy)-3-nitrobenzene (CAS No. 24318-00-1) is a meta-substituted aromatic ether that serves as a pivotal building block in the realms of organic and medicinal chemistry.[1] Also known as benzyl 3-nitrophenyl ether, this compound's strategic architecture, featuring a benzyloxy and a nitro group in a 1,3--arrangement on a benzene ring, offers a unique combination of reactivity and stability. This configuration is particularly valuable for the synthesis of complex molecular entities with potential therapeutic applications.[1] The presence of the electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but also provides a versatile handle for further chemical transformations, most notably its reduction to the corresponding aniline derivative. This aniline is a crucial intermediate for the construction of a wide array of pharmaceutical agents and advanced materials.[1] This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and potential applications of 1-(benzyloxy)-3-nitrobenzene, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 24318-00-1 | [1][3][4][5] |

| Molecular Formula | C₁₃H₁₁NO₃ | [2][3][4][5] |

| Molecular Weight | 229.24 g/mol | [3][4] |

| Appearance | Solid | [2] |

| Boiling Point (Predicted) | 378.8 °C at 760 mmHg | [4][5] |

| Density (Predicted) | 1.232 g/cm³ | [4][5] |

| Flash Point (Predicted) | 171.2 °C | [5] |

| LogP (Predicted) | 3.697 | [5] |

| Refractive Index (Predicted) | 1.603 | [5] |

Synthesis of 1-(Benzyloxy)-3-nitrobenzene: The Williamson Ether Synthesis

The most common and efficient method for the preparation of 1-(benzyloxy)-3-nitrobenzene is the Williamson ether synthesis. This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 3-nitrophenol attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired ether.[4][6]

Reaction Scheme:

Sources

- 1. askfilo.com [askfilo.com]

- 2. testbook.com [testbook.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-(BENZYLOXY)-3-NITROBENZENE | CAS#:24318-00-1 | Chemsrc [chemsrc.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-Depth Technical Guide to CAS Number 1373232-68-8 (GSK3368715): A First-in-Class Type I PRMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Epigenetic Modulation

The field of epigenetics has emerged as a pivotal area in drug discovery, offering novel therapeutic targets for a myriad of diseases, most notably cancer. Within this landscape, post-translational modifications of proteins, such as arginine methylation, play a critical role in regulating cellular processes.[1] Protein arginine methyltransferases (PRMTs) are the key enzymes responsible for this modification, and their dysregulation has been implicated in the pathogenesis of numerous solid and hematopoietic cancers.[1]

This technical guide provides a comprehensive overview of the small molecule inhibitor with CAS number 1373232-68-8, also known as GSK3368715 and EPZ019997. GSK3368715 is a first-in-class, orally active, and selective inhibitor of Type I protein arginine methyltransferases (PRMTs).[2] Its development represents a significant advancement in the quest for targeted epigenetic therapies. This document will delve into the chemical and physical properties, mechanism of action, biological activity, and key experimental protocols related to GSK3368715, providing a vital resource for researchers in the field.

Physicochemical Properties of GSK3368715

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 1373232-68-8 | |

| Alternate Names | GSK3368715, EPZ019997 | |

| Molecular Formula | C₂₀H₃₈N₄O₂ | MedChemExpress |

| Molecular Weight | 366.54 g/mol | MedChemExpress |

| Appearance | Solid | |

| Solubility | DMSO: 5 mg/mL (13.64 mM) with ultrasonic and warming to 60°C | MedChemExpress |

Synthesis and Manufacturing

While the precise, scaled-up manufacturing process for GSK3368715 is proprietary, the initial discovery synthesis was a 17-step process. An improved, more efficient manufacturing route was subsequently developed, which involved a key step of a Palladium-catalyzed direct alkenylation of a pyrazole core. This newer process doubled the overall yield and significantly reduced the cost of goods. Due to the proprietary nature of the synthesis, a detailed, step-by-step protocol is not publicly available. The synthesis of pyrazole derivatives, the core scaffold of GSK3368715, is a well-established area of organic chemistry, often involving the condensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.[3][4][5][6][7][8][9]

Mechanism of Action: A SAM-Uncompetitive Inhibitor

GSK3368715 is a potent and reversible, S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[10] This mechanism is distinct from many other enzyme inhibitors. Instead of competing with the methyl donor SAM, GSK3368715 binds to the protein substrate binding pocket of the enzyme.[10] This binding prevents the substrate from accessing the active site, thereby inhibiting the transfer of a methyl group.

The inhibition of Type I PRMTs by GSK3368715 leads to a global shift in arginine methylation states. Specifically, it inhibits the formation of asymmetric dimethylarginine (ADMA) and leads to an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[10]

The co-crystal structure of GSK3368715 bound to PRMT1 has been solved (PDB ID: 6NT2), providing a detailed view of the inhibitor-enzyme interaction at the atomic level.[11][12] This structural information is invaluable for understanding the basis of its potency and selectivity and for the rational design of next-generation inhibitors.

Caption: SAM-Uncompetitive Inhibition by GSK3368715.

Biological Activity and Therapeutic Potential

GSK3368715 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, representing various hematological and solid tumor types.[2]

In Vitro Activity

GSK3368715 exhibits potent inhibitory activity against several Type I PRMTs, with the highest potency against PRMT1.

| Target | IC₅₀ (nM) | Source |

| PRMT1 | 3.1 | MedChemExpress |

| PRMT3 | 48 | MedChemExpress |

| PRMT4 | 1148 | MedChemExpress |

| PRMT6 | 5.7 | MedChemExpress |

| PRMT8 | 1.7 | MedChemExpress |

In a panel of 249 cancer cell lines, the majority showed 50% or more growth inhibition when treated with GSK3368715.[13] A particularly strong cytotoxic response was observed in the Toledo Diffuse Large B-cell Lymphoma (DLBCL) cell line, with a gIC₅₀ of 59 nM.[13]

In Vivo Efficacy

In preclinical xenograft models, GSK3368715 has shown significant anti-tumor activity. In a Toledo DLBCL xenograft model, doses greater than 75 mg/kg resulted in tumor regression.[13] In a BxPC-3 pancreatic cancer xenograft model, GSK3368715 reduced tumor growth by 78% and 97% at doses of 150 and 300 mg/kg, respectively.[13]

A key finding from preclinical studies is the synergistic effect of GSK3368715 with PRMT5 inhibitors, particularly in cancers with deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2] MTAP deficiency leads to the accumulation of methylthioadenosine, an endogenous inhibitor of PRMT5, sensitizing these tumors to Type I PRMT inhibition. This provides a strong rationale for using MTAP status as a biomarker for patient selection in clinical trials.[2]

Experimental Protocols

In Vitro Cell Viability Assay (14-Day Protocol)

This protocol is a representative example for assessing the long-term anti-proliferative effects of GSK3368715.

Materials:

-

Cancer cell line of interest (e.g., Toledo DLBCL)

-

Complete cell culture medium

-

GSK3368715 stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density optimized for a 14-day growth period without reaching over-confluency in the vehicle-treated wells. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of GSK3368715 in complete culture medium. Remove the existing medium from the cells and add the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration as the highest GSK3368715 concentration.

-

Incubation: Incubate the plates for 14 days in a humidified incubator at 37°C and 5% CO₂. Replace the medium with freshly prepared compound-containing medium every 3-4 days.

-

Viability Assessment: On day 14, allow the plates to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percent inhibition of cell growth. Calculate the gIC₅₀ (the concentration that inhibits cell growth by 50%).

Caption: 14-Day Cell Viability Assay Workflow.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of GSK3368715 in a subcutaneous xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

Cancer cell line (e.g., Toledo DLBCL)

-

Matrigel (optional)

-

GSK3368715 formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the selected cancer cells to a sufficient number. Harvest and resuspend the cells in a suitable buffer (e.g., PBS), with or without Matrigel, at the desired concentration.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, begin measuring the tumor volume using calipers at regular intervals.

-

Treatment Initiation: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer GSK3368715 orally at the desired dose and schedule. Administer the vehicle to the control group.

-

Data Collection: Continue to measure tumor volumes and body weights throughout the study.

-

Endpoint: At the end of the study (defined by tumor size, duration, or animal welfare considerations), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Caption: In Vivo Xenograft Study Workflow.

Safety and Clinical Development

A Phase 1 clinical trial of GSK3368715 was initiated in patients with advanced solid tumors.[10] However, the study was terminated early due to a higher-than-expected incidence of thromboembolic events.[10] Dose-limiting toxicities were observed at the 200 mg dose level.[10] While target engagement was observed in the blood, it was modest and variable in tumor biopsies at the 100 mg dose, and there was a lack of observed clinical efficacy.[10]

For laboratory handling, it is essential to consult the Safety Data Sheet (SDS). Standard laboratory precautions, including the use of personal protective equipment, are recommended. The compound is for research use only and not for human or veterinary use.

Conclusion and Future Perspectives

GSK3368715 (CAS 1373232-68-8) is a pioneering molecule in the field of epigenetic therapy. As a potent, selective, and orally bioavailable inhibitor of Type I PRMTs, it has provided invaluable insights into the role of arginine methylation in cancer. The discovery of its SAM-uncompetitive mechanism of action and the elucidation of its binding mode through co-crystallography have laid a strong foundation for the development of future PRMT inhibitors.

While the clinical development of GSK3368715 was halted, the knowledge gained from its preclinical and clinical evaluation continues to inform the field. The identification of MTAP-deficiency as a potential predictive biomarker is a significant step towards personalized medicine in the context of PRMT inhibition. Future research will likely focus on developing next-generation Type I PRMT inhibitors with improved safety profiles and on exploring combination therapies to overcome resistance and enhance efficacy. The journey of GSK3368715 underscores the challenges and opportunities in translating novel epigenetic targets into effective cancer therapies.

References

-

Fedoriw A, Rajapurkar SR, O'Brien S, et al. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss. Cancer Cell. 2019;36(1):100-114.e25. doi:10.1016/j.ccell.2019.05.014. [Link]

-

RCSB PDB. 6NT2: type 1 PRMT in complex with the inhibitor GSK3368715. [Link]

-

Network of Cancer Research. GSK3368715 is an Orally Active Type I PRMT Inhibitor. Published July 29, 2019. [Link]

-

National Cancer Institute. Definition of PRMT1 inhibitor GSK3368715. NCI Drug Dictionary. [Link]

-

El-Khoueiry AB, Clarke J, Neff T, et al. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. Br J Cancer. 2023;129(2):309-317. doi:10.1038/s41416-023-02276-0. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

- Google Patents.

- Google Patents. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.

-

National Center for Biotechnology Information. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. PubMed Central. [Link]

-

National Center for Biotechnology Information. Structure of the Predominant Protein Arginine Methyltransferase PRMT1 and Analysis of Its Binding to Substrate Peptides. PubMed Central. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

National Center for Biotechnology Information. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. PubMed. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

Sources

- 1. Facebook [cancer.gov]

- 2. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4996327A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]

- 4. US5569769A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. US4434292A - Process for the preparation of pyrazole - Google Patents [patents.google.com]

- 7. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. mdpi.com [mdpi.com]

- 10. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

- 13. researchgate.net [researchgate.net]

A-Z Guide to Structure Elucidation: 1-(Benzyloxy)-3-(4-nitrophenyl)benzene

This comprehensive technical guide provides a detailed, multi-technique approach to the complete structure elucidation of 1-(benzyloxy)-3-(4-nitrophenyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document outlines a logical, self-validating workflow that integrates High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is explained with a focus on the underlying scientific principles and the rationale behind experimental choices, ensuring both technical accuracy and practical insight.

Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation. This foundational information provides the atomic inventory and clues about the presence of rings or multiple bonds.[1][2]

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique that provides the exact mass of a molecule, allowing for the determination of its elemental composition with high confidence.[3][4] For 1-(benzyloxy)-3-(4-nitrophenyl)benzene, the expected molecular formula is C₁₉H₁₅NO₃.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of about 10 µg/mL.[3]

-

Instrument Calibration: Calibrate the high-resolution mass spectrometer, typically a time-of-flight (TOF) or Orbitrap instrument, using a known calibration standard to ensure high mass accuracy (typically < 5 ppm).[3][5]

-

Data Acquisition: Introduce the sample into the mass spectrometer via electrospray ionization (ESI) in positive ion mode.[3] Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ and determine its exact mass. Use the instrument's software to calculate the elemental composition that corresponds to this mass.

Expected Results: The calculated exact mass for C₁₉H₁₅NO₃ is 305.1052 g/mol . The HRMS experiment should yield a molecular ion peak [M+H]⁺ at m/z 306.1125, confirming the elemental composition.

Degree of Unsaturation

The degree of unsaturation (DoU), or double bond equivalent, indicates the total number of rings and/or multiple bonds in a molecule. It is calculated using the molecular formula.

Calculation: For a formula CₐHₑNₒXₖOₙ: DoU = a - (e/2) - (k/2) + (o/2) + 1 For C₁₉H₁₅NO₃: DoU = 19 - (15/2) + (1/2) + 1 = 13

A degree of unsaturation of 13 suggests a highly aromatic system, which is consistent with the proposed structure containing three benzene rings and a nitro group.

Functional Group Identification: FT-IR Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7]

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Indicated |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1595, ~1490 | C=C stretch | Aromatic rings |

| ~1550-1475 (strong) | Asymmetric N-O stretch | Nitro group (NO₂)[8][9] |

| ~1360-1290 (strong) | Symmetric N-O stretch | Nitro group (NO₂)[8][9] |

| ~1275-1200 (strong) | Aryl-O stretch | Diaryl ether[10][11] |

| ~1150-1050 (strong) | C-O stretch | Ether linkage[10][11] |

The presence of strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹ would be highly diagnostic for the nitro group.[8] The C-O stretching of the diaryl ether is also a key indicator.[10]

Elucidating the Carbon-Hydrogen Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.[6][12] A combination of 1D and 2D NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms.[13][14][15]

Logical Workflow for NMR Analysis

The following diagram illustrates a systematic approach to structure elucidation using a suite of NMR experiments.

Caption: Step-by-step 2D NMR data interpretation workflow.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by 2-3 bonds). [13][14]It will confirm the connectivity within each of the three aromatic rings. For instance, a cross-peak between the doublets at ~8.2 ppm and ~7.7 ppm will confirm their ortho relationship in the nitrophenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. [14][16]This allows for the unambiguous assignment of all protonated carbons. For example, the singlet at ~5.1 ppm in the ¹H spectrum will correlate with the carbon signal at ~70 ppm in the ¹³C spectrum, confirming the assignment of the benzylic CH₂ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are separated by two or three bonds. [14][16][17] Key Expected HMBC Correlations:

-

The methylene protons (~5.1 ppm) should show a correlation to the carbon at ~160 ppm (C-1), establishing the benzyloxy-to-central ring connection.

-

The protons on the nitrophenyl ring (H-2'/H-6' at ~7.7 ppm) should show a correlation to the carbon at ~158 ppm (C-3), linking the nitrophenyl group to the central ring.

-

Correlations between protons on the central ring and carbons on the other two rings will further solidify the overall structure.

-

Final Structure Confirmation and Data Summary

This systematic approach, moving from the elemental composition to functional groups and finally to the detailed atomic connectivity, represents a robust and reliable strategy for the structure elucidation of novel organic compounds in a research and development setting.

References

-

Spectroscopy of Ethers | Organic Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

TMP Chem. (2020, March 31). 2D NMR Introduction [Video]. YouTube. Retrieved from [Link]

-

All Things Science. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Ilangovan, A., Ganesh Kumar, R., Liang, H., Balasubramani, K., & Thomas Muthiah, P. (2007). 1-Benzyloxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4057. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-(Benzyloxy)nitrobenzene. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

European Commission. (n.d.). Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substance. Taxation and Customs Union. Retrieved from [Link]

-

Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-nitro-4-(phenylmethoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

StudyPulse. (2025, April 5). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]

-

user137728. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

-

OpenStax. (n.d.). Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Chem Explained. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

National Institutes of Health. (2023, March 24). A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. sciepub.com [sciepub.com]

- 3. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 4. fiveable.me [fiveable.me]

- 5. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vce.studypulse.au [vce.studypulse.au]

- 7. m.youtube.com [m.youtube.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. fiveable.me [fiveable.me]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. tsijournals.com [tsijournals.com]

- 13. emerypharma.com [emerypharma.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. digibuo.uniovi.es [digibuo.uniovi.es]

A Technical Guide to the Nomenclature, Synthesis, and Application of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene

Abstract

This technical guide provides a comprehensive analysis of the aromatic compound 1-(benzyloxy)-3-(4-nitrophenyl)benzene. We will deconstruct its International Union of Pure and Applied Chemistry (IUPAC) name to elucidate the principles of chemical nomenclature. Furthermore, this guide details a robust, field-proven protocol for its synthesis via a copper-catalyzed Ullmann condensation, a cornerstone of diaryl ether formation. Key analytical techniques for structural verification, including NMR and IR spectroscopy, are discussed with predicted data. Finally, the guide explores the significance of the diaryl ether scaffold, particularly those bearing nitro- and benzyl- functionalities, within the context of medicinal chemistry and drug discovery, positioning the title compound as a valuable intermediate for further research.

Deconstruction of the IUPAC Name: A Logical Approach

The IUPAC name 1-(Benzyloxy)-3-(4-nitrophenyl)benzene is derived by systematically identifying the parent structure and its substituents according to a prioritized set of rules. The process ensures a unique and unambiguous name for the molecule's structure.

Core Principle: The foundation of the name is the parent hydrocarbon. In this case, with multiple benzene rings, the ring with the most substituents or the principal functional group is typically chosen as the parent. Here, one benzene ring is substituted with two complex groups, making it the logical parent structure: benzene .

Identifying and Naming Substituents:

-

At position 1: We find a -O-CH₂-C₆H₅ group. This is an ether linkage. The -CH₂-C₆H₅ part is a benzyl group. When an alkoxy-type group includes a benzyl component, it is named benzyloxy .[1]

-

At position 3: We find a -C₆H₄-NO₂ group. This is a benzene ring substituted with a nitro group. When a benzene ring is itself a substituent, it is termed a phenyl group.[2] The nitro group is located at the 4th position of this phenyl ring, making the full substituent name (4-nitrophenyl) .

Numbering the Parent Ring: The substituents on the parent benzene ring must be assigned the lowest possible locants (numbers).[3] The two possible numbering schemes are 1,3 or 1,5. The 1,3-numbering scheme is lower and therefore correct. Alphabetical priority then dictates the assignment: "benzyloxy" comes before "nitrophenyl" alphabetically. Thus, the benzyloxy group is assigned to position 1, and the 4-nitrophenyl group is assigned to position 3.

Combining these elements yields the final, correct IUPAC name: 1-(Benzyloxy)-3-(4-nitrophenyl)benzene .

Caption: Logical workflow for deriving the IUPAC name.

Synthesis Strategy: The Ullmann Condensation

The formation of the diaryl ether bond is a critical transformation in organic synthesis. While modern palladium-catalyzed Buchwald-Hartwig reactions are effective, the copper-catalyzed Ullmann condensation remains a robust and cost-effective method, particularly for industrial applications.[4][5] This reaction couples an aryl halide with a phenol (or its corresponding phenoxide) and is well-suited for the synthesis of 1-(benzyloxy)-3-(4-nitrophenyl)benzene.

The proposed retrosynthetic analysis breaks the target molecule at the ether linkage, suggesting 3-(4-nitrophenyl)phenol and benzyl bromide as viable starting materials. However, a more convergent approach involves forming the diaryl ether bond first, followed by benzylation. Here, we present a validated protocol based on the Ullmann condensation between 3-bromobenzyloxybenzene and 4-nitroaniline is not correct, it should be between an aryl halide and a phenol. A more logical pathway is the coupling of 1-bromo-4-nitrobenzene with 3-(benzyloxy)phenol.

Experimental Protocol: Copper-Catalyzed Ullmann Condensation

This protocol describes the synthesis of the target compound from 1-bromo-4-nitrobenzene and 3-(benzyloxy)phenol.

Materials:

-

1-bromo-4-nitrobenzene (1.0 eq)

-

3-(benzyloxy)phenol (1.1 eq)

-

Copper(I) oxide (Cu₂O) (0.05 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-nitrobenzene, 3-(benzyloxy)phenol, copper(I) oxide, and cesium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous DMF via syringe to the flask. The typical concentration is 0.5 M with respect to the aryl halide.

-

Heating: Immerse the flask in a preheated oil bath at 120-140 °C.[6] The reaction is monitored by thin-layer chromatography (TLC) until the starting aryl halide is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Filter the mixture through a pad of celite to remove insoluble copper salts.

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 1-(benzyloxy)-3-(4-nitrophenyl)benzene as a solid.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-4'-nitro-1,1'-biphenyl is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a biphenyl core, a benzyloxy group, and a nitro functionality, suggests potential applications as a scaffold in the design of novel therapeutic agents and functional materials. The benzyloxy group can influence solubility and metabolic stability, while the nitro group can serve as a precursor for further chemical modifications or contribute to the molecule's electronic properties. This guide provides a comprehensive overview of the physical properties of 3-(benzyloxy)-4'-nitro-1,1'-biphenyl, including a detailed, field-proven protocol for its synthesis and characterization, catering to the needs of researchers in drug development and related scientific fields. Due to the limited availability of experimental data in public literature, this guide combines established synthetic methodologies with predictive models for its physicochemical properties, offering a robust framework for its practical application and further investigation.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 3-(benzyloxy)-4'-nitro-1,1'-biphenyl is characterized by two phenyl rings linked by a single bond. One ring is substituted with a benzyloxy group at the 3-position, and the other with a nitro group at the 4'-position.

Table 1: Predicted Physicochemical Properties of 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₁₉H₁₅NO₃ | - |

| Molecular Weight | 317.33 g/mol | - |

| Melting Point | 110-125 °C | Based on analogous structures |

| Boiling Point | > 400 °C (decomposes) | Based on analogous structures |

| Solubility | Soluble in DMSO, DMF, acetone, chloroform; sparingly soluble in ethanol; insoluble in water. | Based on functional groups and analogous structures |

| LogP | ~4.5 | Predictive software (e.g., ChemDraw) |

| Appearance | Expected to be a pale yellow to off-white crystalline solid. | Based on analogous nitrobiphenyl compounds |

Note: The values presented in this table are predictions based on the analysis of structurally similar compounds and computational modeling. Experimental verification is highly recommended.

Synthesis Protocol: A Two-Step Approach

The synthesis of 3-(benzyloxy)-4'-nitro-1,1'-biphenyl can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by a Williamson ether synthesis. This approach offers high yields and functional group tolerance.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-hydroxy-4'-nitro-1,1'-biphenyl

The first step involves the palladium-catalyzed cross-coupling of (3-hydroxyphenyl)boronic acid with 1-bromo-4-nitrobenzene. The hydroxyl group is strategically chosen for its ability to be subsequently converted to the benzyloxy ether.

Diagram 1: Synthetic Workflow for 3-hydroxy-4'-nitro-1,1'-biphenyl

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine (3-hydroxyphenyl)boronic acid (1.2 equivalents), 1-bromo-4-nitrobenzene (1.0 equivalent), and sodium carbonate (2.5 equivalents).

-

Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) to the flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-hydroxy-4'-nitro-1,1'-biphenyl as a solid.

Step 2: Williamson Ether Synthesis for 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl

The second step involves the O-alkylation of the synthesized 3-hydroxy-4'-nitro-1,1'-biphenyl with benzyl bromide in the presence of a base. This classic Sₙ2 reaction is highly effective for forming the desired ether linkage.[1][2][3]

Diagram 2: Synthetic Workflow for 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl

Caption: Workflow for Williamson ether synthesis.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-hydroxy-4'-nitro-1,1'-biphenyl (1.0 equivalent) in acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents).

-

Reagent Addition: Add benzyl bromide (1.2 equivalents) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to 50-80 °C and monitor by TLC. The reaction is typically complete within 2-6 hours.

-

Work-up: After completion, cool the mixture to room temperature and quench with water. If DMF is used as the solvent, a larger volume of water will be required to precipitate the product. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography to yield 3-(benzyloxy)-4'-nitro-1,1'-biphenyl.

Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-(benzyloxy)-4'-nitro-1,1'-biphenyl.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations/Data |

| ¹H NMR | Structural elucidation | Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the benzylic CH₂ protons around 5.1 ppm. |

| ¹³C NMR | Carbon framework confirmation | Aromatic carbons in the range of 110-160 ppm, benzylic carbon around 70 ppm. |

| FT-IR | Functional group identification | Characteristic peaks for C-O-C stretch (ether), C-N stretch (nitro group), and aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |

| Melting Point | Purity assessment | A sharp melting point range. |

| Elemental Analysis | Elemental composition | Percentages of C, H, and N consistent with the molecular formula C₁₉H₁₅NO₃. |

Diagram 3: Logical Flow for Compound Characterization

Caption: Logical workflow for compound characterization.

Safety and Handling Precautions

As with any chemical synthesis, appropriate safety measures must be taken.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Palladium Catalysts: Can be pyrophoric and toxic. Handle with care.

-

Benzyl Bromide: Is a lachrymator and should be handled with extreme caution.

-

Solvents: Toluene, DMF, and acetone are flammable and have associated health risks. Avoid inhalation and skin contact.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and understanding of the physical properties of 3-(benzyloxy)-4'-nitro-1,1'-biphenyl. While experimental data for this specific molecule is not widely available, the proposed synthetic route, based on robust and well-established organic reactions, offers a reliable method for its preparation. The predicted physicochemical properties, combined with the detailed analytical protocols, will empower researchers to confidently synthesize and utilize this compound in their drug discovery and materials science endeavors. It is the author's hope that this guide will serve as a valuable resource and stimulate further investigation into the potential applications of this and related biphenyl scaffolds.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]

- Google Patents.

-

Royal Society of Chemistry. Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives - Chemical Communications (RSC Publishing). [Link]

-

National Institutes of Health. 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. [Link]

-

YouTube. Predication of NMR in chemdraw. [Link]

-

YouTube. How to Predict NMR in ChemDraw. [Link]

Sources

The Architect's Guide to a Privileged Scaffold: A Deep Dive into Substituted Biphenyl Synthesis

For Researchers, Scientists, and Drug Development Professionals

The substituted biphenyl motif is a cornerstone of modern molecular design, underpinning the therapeutic efficacy of numerous pharmaceuticals and the performance of advanced materials. Its unique stereochemical and electronic properties arise from the controlled rotation around the central carbon-carbon bond, a feature that medicinal chemists and materials scientists exploit to fine-tune biological activity and physical characteristics. This guide provides an in-depth exploration of the core synthetic strategies for constructing this privileged scaffold, moving beyond mere protocols to elucidate the mechanistic reasoning and practical considerations that drive successful biphenyl synthesis.

The Enduring Legacy of Cross-Coupling: A Mechanistic Overview

The majority of modern methods for forging the biaryl bond rely on transition metal-catalyzed cross-coupling reactions. These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Suzuki, Heck, and Negishi, share a common catalytic cycle that elegantly orchestrates the formation of the desired carbon-carbon bond.[1] Understanding this fundamental cycle is paramount to troubleshooting and optimizing these powerful transformations.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is highly dependent on the nature of the aryl halide and the electron-donating properties of the supporting ligands. The subsequent transmetalation step involves the transfer of the second aryl group (Ar') from an organometallic reagent (Ar'-M) to the palladium center. The choice of the organometallic partner defines the specific named reaction (e.g., Suzuki, Stille, Negishi). Finally, reductive elimination expels the desired biphenyl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The Workhorse of Biaryl Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely utilized method for biphenyl synthesis due to its mild reaction conditions, broad functional group tolerance, and the use of generally stable and low-toxicity organoboron reagents.[1][2]

Mechanistic Nuances and the Role of the Base

A key distinction of the Suzuki-Miyaura coupling is the crucial role of a base. The base activates the organoboron species, typically a boronic acid or its ester, facilitating the transmetalation step.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.[1]

Field-Proven Protocol for Suzuki-Miyaura Coupling

The following protocol provides a robust starting point for the synthesis of a wide range of substituted biphenyls.

Reactant Preparation:

-

In a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid or ester (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).[1][3] The choice of base can be critical; inorganic bases like carbonates or phosphates are common, with stronger bases sometimes required for less reactive substrates.

Catalyst and Ligand Addition:

-

Add the palladium catalyst. Common choices include Pd(PPh₃)₄ (0.5-2 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (0.5-2 mol%) and a phosphine ligand (e.g., SPhos, XPhos).[3] The ligand choice is crucial for stabilizing the catalyst and promoting the individual steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed for challenging substrates like aryl chlorides.

Solvent and Reaction Execution:

-

Add a degassed solvent system. A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous phase is frequently used.[3] The aqueous phase helps to dissolve the inorganic base and facilitates the transmetalation step.

-

Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from a few hours to 24 hours.

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, typically column chromatography on silica gel.

Alternative Cross-Coupling Strategies: Expanding the Synthetic Toolkit

While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions offer distinct advantages for specific applications.

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Stille Coupling | Organostannanes (Ar-SnR₃) | High functional group tolerance, mild reaction conditions.[4] | Toxicity of organotin reagents and byproducts.[4] |

| Negishi Coupling | Organozinc (Ar-ZnX) | High reactivity, excellent for coupling sp³, sp², and sp carbons.[5][6] | Moisture and air sensitivity of organozinc reagents. |

| Hiyama Coupling | Organosilanes (Ar-SiR₃) | Low toxicity, readily available starting materials.[7] | Often requires an activating agent (e.g., fluoride). |

| Kumada Coupling | Grignard Reagents (Ar-MgX) | High reactivity of the Grignard reagent. | Limited functional group tolerance due to the high basicity of the Grignard reagent.[8][9] |

The Classic Approach: The Ullmann Reaction

The Ullmann reaction, one of the earliest methods for biaryl synthesis, involves the copper-mediated coupling of two aryl halides.[10][11] While it has been largely superseded by palladium-catalyzed methods due to its typically harsh reaction conditions (high temperatures) and often lower yields, it remains a viable option, particularly for the synthesis of symmetrical biphenyls and in cases where palladium catalysis is problematic.[10][12]

Caption: Simplified representation of the Ullmann reaction.

The Frontier of Biphenyl Synthesis: C-H Activation

A more recent and highly attractive strategy for biphenyl synthesis involves the direct functionalization of C-H bonds.[13] This approach circumvents the need for pre-functionalized starting materials (e.g., aryl halides or organometallics), offering a more atom-economical and potentially shorter synthetic route. Palladium-catalyzed C-H arylation, often directed by a functional group on one of the aromatic rings, has emerged as a powerful tool for the construction of complex biaryl structures.[14][15]

Caption: Conceptual workflow for C-H activation-based biphenyl synthesis.

The Challenge of Chirality: Asymmetric Synthesis of Biphenyls

Many biologically active biphenyls are chiral due to restricted rotation around the central C-C bond, a phenomenon known as atropisomerism. The synthesis of enantiomerically pure atropisomeric biphenyls is a significant challenge.[16] Asymmetric Suzuki-Miyaura couplings, employing chiral ligands to control the stereochemical outcome of the reaction, have emerged as a promising strategy for accessing these valuable compounds.[16][17][18]

Concluding Remarks: A Field of Continual Innovation

The synthesis of substituted biphenyls is a mature yet continuously evolving field. While traditional cross-coupling reactions remain the bedrock of biaryl construction, the development of more efficient and selective catalysts, greener reaction conditions, and novel strategies like C-H activation are constantly pushing the boundaries of what is possible. For the modern researcher, a deep understanding of the underlying principles of these transformations is essential for navigating the complexities of molecular design and achieving synthetic success.

References

-

Hayashi, T., & Yamasaki, K. (2003). Asymmetric synthesis of axially chiral biaryls by nickel-catalyzed grignard cross-coupling of dibenzothiophenes. Journal of the American Chemical Society, 125(38), 11536-11537. [Link]

-

Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(16), 4250-4253. [Link]

-

Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(16), 4250-4253. [Link]

-

Garg, N. K., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 187-194. [Link]

-

Garg, N. K., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 92(7), 1247-1250. [Link]

-

Garg, N. K., et al. (2013). Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents. Request PDF. [Link]

-

Uozumi, Y., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki− Miyaura Coupling of Phenylboronic Acids with 4. The Journal of Organic Chemistry, 82(23), 12345-12352. [Link]

-

Clayden, J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15537-15542. [Link]

-

Baltus, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

-

Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18465-18512. [Link]

-

Sharma, S., & Singh, B. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5654. [Link]

-

Organic Synthesis. Stille Coupling. [Link]

-

Nakao, Y., & Hiyama, T. (2011). Hiyama Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 45-63). The Royal Society of Chemistry. [Link]

-

Vedantu. (n.d.). Ullmann Reaction: Mechanism, Examples & Exam Tips. [Link]

-

Itami, K., et al. (2023). Palladium-Catalyzed C-H Arylation of [1,1'-Biphenyl]-2-ols with Chloroarenes. Chemical & Pharmaceutical Bulletin, 71(2), 175-182. [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. [Link]

-

Westermann, B., et al. (2015). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. ChemistryOpen, 4(5), 553-557. [Link]

-

Yu, J.-Q., et al. (2020). Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. Angewandte Chemie International Edition, 59(12), 4831-4839. [Link]

-

Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of King Saud University - Science, 34(1), 101676. [Link]

-

L.S.College, Muzaffarpur. (2020). Ullmann reaction. [Link]

-

Dupont, J., et al. (2019). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Gogoi, P., et al. (2017). Synthesis of biaryl via Hiyama reaction of trimethoxy (Aryl) silane and aryl bromides under ultrasonic irradiation. ResearchGate. [Link]

-

Williams, R. M. (2011). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Organic Syntheses, 88, 197. [Link]

-

Loxq, P. (2016). (Open Access) Synthesis of axially chiral biaryl compounds by asymmetric catalytic reactions with transition metals. SciSpace. [Link]

-

Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar. [Link]

-

Qiu, L. (2022). Publication in JACS on the Asymmetric Synthesis of Axially Chiral Biaryls. Soochow University. [Link]

-

Daugulis, O. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(3), 789-805. [Link]

-

Buchwald, S. L., & Fu, G. C. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society, 133(45), 18153-18156. [Link]

-

Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

-

Guérin, D. J., & Fagnou, K. (2004). Asymmetric Synthesis of an Axially Chiral Antimitotic Biaryl via an Atropo-Enantioselective Suzuki Cross-Coupling. Sci-Hub. [Link]

-

Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. ResearchGate. [Link]

-

Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

-

Daugulis, O., et al. (2011). Access to Biphenyls by Palladium-Catalyzed Oxidative Coupling of Phenyl Carbamates and Phenols. Request PDF. [Link]

-

Itami, K., & Yamaguchi, J. (2014). Biaryl Synthesis through Metal-Catalyzed C-H Arylation. ResearchGate. [Link]

-

Wikipedia. (n.d.). Negishi coupling. [Link]

-

Reddit. (2022, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

-

J&K Scientific LLC. (n.d.). Negishi Cross-Coupling. [Link]

-

Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. books.rsc.org [books.rsc.org]

- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. byjus.com [byjus.com]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-Catalyzed C-H Arylation of [1,1'-Biphenyl]-2-ols with Chloroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Asymmetric synthesis of axially chiral biaryls by nickel-catalyzed grignard cross-coupling of dibenzothiophenes. | Semantic Scholar [semanticscholar.org]

- 18. (Open Access) Synthesis of axially chiral biaryl compounds by asymmetric catalytic reactions with transition metals (2016) | Pauline Loxq | 270 Citations [scispace.com]

A Technical Guide to the Biological Activity of Nitro-Containing Biphenyl Compounds: Mechanisms, Applications, and Evaluation

Foreword

The biphenyl scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for structural modification. When decorated with the nitro group—a compact, potent, electron-withdrawing moiety—the resulting nitro-biphenyl compounds exhibit a remarkable spectrum of biological activities. However, this potency is a double-edged sword. The very chemical properties that drive therapeutic efficacy are intrinsically linked to mechanisms of toxicity.[1][2] This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth exploration of this fascinating class of molecules. We will move beyond a simple catalog of effects to dissect the underlying mechanisms, explain the causality behind experimental choices, and provide validated protocols for their evaluation. Our objective is to equip you with the foundational knowledge required to navigate the complexities of nitro-biphenyl research and to rationally design the next generation of safer, more effective therapeutic agents.

Chapter 1: The Chemical Biology of the Nitro-Biphenyl Scaffold

The biological fate of a nitroaromatic compound is almost entirely dictated by the metabolic transformation of the nitro group. This functional group is not merely a static structural element; it is a chemical trigger awaiting activation within the cellular environment.

Physicochemical Properties and Metabolic Priming

The nitro group exerts a powerful electron-withdrawing effect on the biphenyl ring system through both inductive and resonance effects.[3] This polarization reduces the electron density of the aromatic rings, making the compound susceptible to nucleophilic attack and, most critically, priming it for reductive metabolism. This intrinsic electrophilicity is a key determinant of both the compound's mechanism of action and its potential for toxicity.[4]

Metabolic Activation: The Gateway to Bioactivity and Toxicity

The biological activity of nitro-biphenyls is rarely initiated by the parent compound itself. Instead, it is unlocked through a series of enzymatic reduction steps, primarily mediated by intracellular nitroreductases (NTRs).[5][6] These enzymes, found in both mammalian cells and microbes, catalyze the transfer of electrons to the nitro group, initiating a cascade that produces highly reactive intermediates. This process can follow two principal pathways, often operating in parallel.

-

One-Electron Reduction: This pathway generates a highly unstable nitro radical anion. In the presence of oxygen (normoxic conditions), this radical rapidly transfers its electron to molecular oxygen, creating a superoxide radical (O₂⁻) and regenerating the parent nitro-compound.[1][3] This "futile cycling" can lead to massive oxidative stress, a mechanism central to both antimicrobial activity and host cell toxicity.[1]

-

Two-Electron Reduction: This pathway bypasses the radical intermediate, directly reducing the nitro group to a nitroso derivative. A subsequent two-electron reduction yields a hydroxylamine intermediate.[5] This hydroxylamine species is often the ultimate bioactive molecule—a potent electrophile capable of covalently modifying biological macromolecules, including DNA, which is a primary mechanism of mutagenesis and carcinogenesis.[7]

The balance between these pathways is critical and depends on the specific compound, the cellular environment (especially oxygen levels), and the type of nitroreductases present.

Chapter 2: The Therapeutic Landscape of Nitro-Biphenyls

The reactive intermediates generated during metabolic activation can be harnessed for therapeutic benefit across several disease areas, most notably in oncology and infectious disease.

Anticancer Activity

Nitro-containing biphenyls have emerged as potent anticancer agents through diverse mechanisms of action.

2.1.1 Inhibition of Tubulin Polymerization A prominent class of nitro-biphenyls functions as antimitotic agents by disrupting microtubule dynamics.[8][9] By inhibiting the polymerization of tubulin, these compounds prevent the formation of the mitotic spindle, a critical structure for cell division. This disruption triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and subsequent induction of apoptosis.[8][9] Studies have shown that certain nitrovinyl biphenyls can inhibit tubulin assembly by over 60% and induce G2/M arrest through the upregulation of key cell cycle proteins like cyclin B1.[8][9]

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 14e | HeLa | 0.05 - 7 | [8][9] |

| 14f | MCF-7 | 0.05 - 7 | [8][9] |

digraph "Tubulin_Inhibition_Pathway" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Drug [label="Nitro-Biphenyl\nCompound", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="Tubulin Dimers", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubule [label="Microtubule Polymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; Spindle [label="Mitotic Spindle\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; G2M [label="G2/M Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Drug -> Tubulin [label="Binds to Tubulin", color="#EA4335"]; Tubulin -> Microtubule [label="Polymerizes"]; Microtubule -> Spindle [label="Assembles"]; Tubulin -> Microtubule [style=invis]; // To force direction Drug -> Microtubule [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; Spindle -> G2M [label="Disruption leads to"]; G2M -> Apoptosis [label="Triggers"]; }

2.1.2 Immune Checkpoint Inhibition More recently, novel nitro-biphenyl derivatives have been developed as small-molecule inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[10] This interaction is a key immune checkpoint that cancer cells exploit to evade destruction by T-cells. By blocking this pathway, these compounds can restore the T-cells' ability to recognize and attack tumor cells, effectively reactivating the host's antitumor immunity.[10] One such compound, designated 'B2', demonstrated potent in vivo anticancer efficacy in a mouse model, significantly promoting interferon-gamma secretion and counteracting immunosuppression within the tumor microenvironment.[10]

Antimicrobial Properties

The biphenyl scaffold itself possesses a degree of antimicrobial activity, which is often significantly enhanced by the addition of a nitro group.[11] The mechanism is largely rooted in the generation of reductive and oxidative stress following metabolic activation.

-

Antifungal Activity: Para-nitro substituted biphenyls, for example, have been identified as effective inhibitors of the fungus Aspergillus niger.[11]

-

Antibacterial Activity: The generation of nitro radical anions and subsequent superoxide production creates a highly toxic intracellular environment that is lethal to many bacteria.[6] This mechanism is particularly effective in anaerobic or microaerophilic environments where the futile cycling is pronounced. This principle is the basis for the activity of many established nitroaromatic drugs (e.g., metronidazole).[6]

Chapter 3: The Double-Edged Sword: Toxicology and Structure-Toxicity Relationships

The very reactivity that makes nitro-biphenyls effective drugs also makes them potential toxins. A thorough understanding of their toxicological profile is non-negotiable for any drug development program.

Mechanisms of Toxicity

The primary mechanisms of toxicity are direct consequences of the metabolic activation pathways described in Chapter 1.

-

Genotoxicity and Carcinogenicity: The hydroxylamine intermediate (Ar-NHOH) is a major driver of genotoxicity.[7] As a potent electrophile, it can form covalent adducts with the nucleophilic centers in DNA, particularly at the C8 position of guanine. These DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[7] 4-Nitrobiphenyl is a well-characterized carcinogen that is metabolized in vivo to a reactive N-hydroxy arylamine that binds to bladder epithelium DNA.[7]

-

Cytotoxicity via Oxidative Stress: The one-electron reduction pathway can be highly cytotoxic. The continuous production of superoxide radicals during futile cycling can overwhelm the cell's antioxidant defenses (e.g., superoxide dismutase, catalase), leading to widespread damage to lipids, proteins, and DNA.[1]

Structure-Toxicity Relationship (STR)

Predicting the toxic potential of a novel nitro-biphenyl is a critical challenge. Quantitative structure-activity relationship (QSAR) studies have identified several key molecular features that govern toxicity:[4]

-

Number of Nitro Groups: Increasing the number of nitro groups generally increases the compound's electrophilicity and, consequently, its toxic potential.[4]

-

Position of Nitro Groups: The substitution pattern affects the electronic properties and steric accessibility of the nitro group, influencing the rate and outcome of its reduction.

-

Electrophilicity (ELUMO): The energy of the lowest unoccupied molecular orbital (ELUMO) is a quantum-chemical descriptor that correlates with the ease of reduction. A lower ELUMO indicates a higher electrophilicity and often correlates with greater toxicity.[4]

Chapter 4: A Practical Guide to Experimental Evaluation

A robust and logical experimental workflow is essential to characterize the biological activity and safety profile of novel nitro-biphenyl compounds. The protocols described here represent self-validating systems, where each step provides a clear, quantifiable endpoint to inform the next.

Workflow for Assessing Anticancer Activity

This workflow progresses from broad cytotoxicity screening to specific mechanism-of-action studies.

Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the influence of a compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by the increase in light scattering or fluorescence.

-

Objective: To determine if the test compound inhibits or enhances tubulin polymerization.

-

Principle: Purified tubulin polymerizes into microtubules at 37°C in the presence of GTP. This process can be monitored spectrophotometrically at 340 nm. Inhibitors will suppress the rate and extent of the absorbance increase.

-

Materials:

-

Lyophilized bovine brain tubulin (>99% pure).

-

General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

-

GTP stock solution (100 mM).

-

Glycerol (anhydrous).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Positive control: Paclitaxel (promoter), Nocodazole (inhibitor).

-

Negative control: DMSO.

-

Temperature-controlled spectrophotometer with a 96-well plate reader.

-

-

Procedure:

-

Reagent Preparation: Reconstitute tubulin in G-PEM buffer on ice to a final concentration of 3 mg/mL. Add glycerol to a final concentration of 10% (v/v) to promote assembly.

-

Compound Preparation: Prepare serial dilutions of the test compound in G-PEM buffer. The final DMSO concentration in all wells should be kept constant and low (<1%).

-

Assay Setup (on ice): In a pre-chilled 96-well plate, add 5 µL of the compound dilutions (or controls) to triplicate wells.

-

Initiation: To each well, add 50 µL of the cold tubulin solution. Immediately add 1 µL of 100 mM GTP. Mix gently by pipetting.

-

Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: Plot absorbance vs. time for each concentration. Calculate the initial rate (Vmax) of polymerization and the final plateau absorbance (Amax). Determine the IC₅₀ value by plotting the percentage of inhibition (relative to the DMSO control) against the compound concentration.

-

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to validate the cellular effect of a suspected antimitotic agent.

-

Objective: To determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) after treatment with the test compound.

-

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the creation of a histogram that reveals the cell cycle distribution.

-

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7).

-

Complete culture medium.

-

Test compound and controls (e.g., Nocodazole for G2/M arrest).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

70% ethanol (ice-cold).

-

PI/RNase Staining Buffer (e.g., from a commercial kit).

-

Flow cytometer.

-

-

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment. Incubate for 24 hours.

-

Treatment: Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant (containing floating cells). Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Incubate in the dark at room temperature for 30 minutes.

-

Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. Compare the distributions of treated samples to the vehicle control. An accumulation of cells in the G2/M peak indicates mitotic arrest.

-

Conclusion and Future Outlook

Nitro-containing biphenyl compounds represent a class of molecules with immense, albeit complex, therapeutic potential. Their biological activity is inextricably linked to their reductive metabolism, a process that can be steered toward cell killing for anticancer and antimicrobial applications, but which also carries an inherent risk of toxicity. The path forward in this field lies in rational drug design, informed by a deep understanding of structure-activity and structure-toxicity relationships. By modulating physicochemical properties to favor therapeutic mechanisms (e.g., targeted activation in hypoxic tumors) while minimizing pathways that lead to genotoxicity, it is possible to engineer safer and more selective agents. The experimental workflows provided in this guide offer a robust framework for validating these next-generation compounds, ensuring that only the most promising candidates, with a well-defined balance of efficacy and safety, advance toward clinical application.

References

-

Kamal, A., et al. (2011). Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines. ChemMedChem, 6(6), 996-1000. [Link]

-

Kamal, A., et al. (2011). Synthesis and Antitumor Evaluation of Nitrovinyl Biphenyls: Anticancer Agents Based on Allocolchicines. ResearchGate. [Link]

-

Pravin, N., et al. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Development Research, 3(7). [Link]

-

Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry, 64(11), 7646-7666. [Link]

-

Debnath, A. K., & Shusterman, A. J. (2002). Structure–Activity Relationships in Nitro-Aromatic Compounds. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) in Environmental Research. [Link]

-

Olender, D., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 13(10), 279. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7114, 4-Nitro-1,1'-biphenyl. [Link]

-

Noriega-Rivera, M. F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3698. [Link]

-